molecular formula C14H8ClNO2 B12972139 2-Phenylbenzo[d]oxazole-5-carbonyl chloride

2-Phenylbenzo[d]oxazole-5-carbonyl chloride

Katalognummer: B12972139
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: WEWYWLDIPDDNKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylbenzo[d]oxazole-5-carbonyl chloride is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-5-carbonyl chloride typically involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the condensation of 2-aminophenol with benzoyl chloride under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Wirkmechanismus

The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Phenylbenzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Eigenschaften

Molekularformel

C14H8ClNO2

Molekulargewicht

257.67 g/mol

IUPAC-Name

2-phenyl-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C14H8ClNO2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

WEWYWLDIPDDNKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.